cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride
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Overview
Description
cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride: is a chemical compound with the molecular formula C12H21ClN2O2 . It is a derivative of cyclopenta[c]pyrrole, featuring a tert-butyl group and an amino group on the cyclopentane ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Formation of the Cyclopentane Ring: The cyclopentanone undergoes a series of reactions to form the cyclopentane ring structure.
Introduction of Functional Groups: The amino group and the tert-butyl group are introduced through specific chemical reactions.
Hydrochloride Formation: The final step involves converting the carboxylate group into its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents onto the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups attached to the cyclopentane ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Use in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Tert-butyl 5-(4-formylphenyl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Cis-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride
Uniqueness:
The presence of the amino group and the tert-butyl group on the cyclopentane ring distinguishes this compound from similar ones, providing unique chemical and physical properties.
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h4,8-9H,5-7,13H2,1-3H3;1H/t8-,9+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGNQYEGYXYCQ-OULXEKPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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